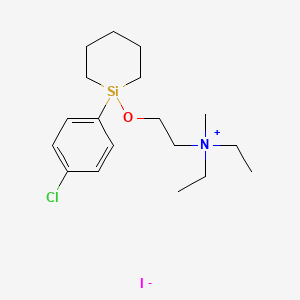
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide is a complex organic compound that features a unique combination of silicon and ammonium groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide typically involves multiple steps. The initial step often includes the formation of the silacyclohexane ring, followed by the introduction of the p-chlorophenyl group. The final steps involve the attachment of the diethylmethylammonium group and the iodide ion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
化学反応の分析
Types of Reactions
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
(2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: It can be used in the development of new materials with unique properties, such as advanced polymers and coatings.
作用機序
The mechanism of action of (2-(1-(p-Chlorophenyl)-1-silacyclohexyloxy)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression regulation, and metabolic processes.
特性
CAS番号 |
73954-29-7 |
|---|---|
分子式 |
C18H31ClINOSi |
分子量 |
467.9 g/mol |
IUPAC名 |
2-[1-(4-chlorophenyl)silinan-1-yl]oxyethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C18H31ClNOSi.HI/c1-4-20(3,5-2)13-14-21-22(15-7-6-8-16-22)18-11-9-17(19)10-12-18;/h9-12H,4-8,13-16H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
WSQSGRPWHPHDEM-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)CCO[Si]1(CCCCC1)C2=CC=C(C=C2)Cl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


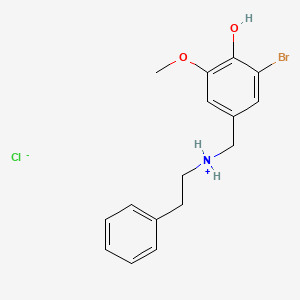

![2-[Benzyl-[[4-(diethylamino)phenyl]methyl]amino]-1-(4-chlorophenyl)ethanone;hydrochloride](/img/structure/B13765150.png)
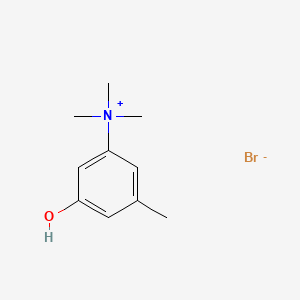

![2-[6-Methoxy-1-(2-quinoxalinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-N,N-dimethylethanamine](/img/structure/B13765162.png)
![Propylene bis[3-Octyloxiran-2-octanoate]](/img/structure/B13765178.png)
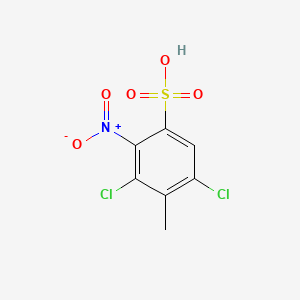
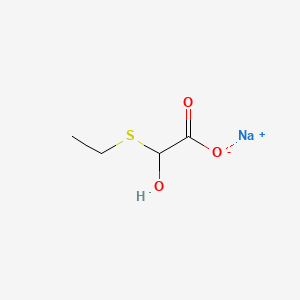
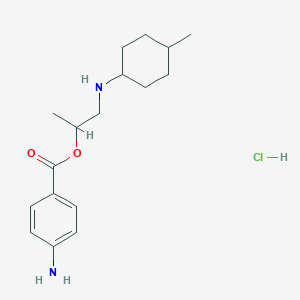
![3-{[2-(Acetyloxy)propanoyl]amino}propyl acetate](/img/structure/B13765228.png)
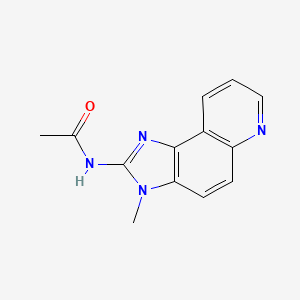

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
